molecular formula C18H14N2O2S2 B1654072 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide CAS No. 2097935-52-7

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide

Cat. No. B1654072
CAS RN: 2097935-52-7
M. Wt: 354.4
InChI Key: GVLBXQMZXXFJBY-UHFFFAOYSA-N
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Description

The compound “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including furan, thiophene, and benzothiazole . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of furan, thiophen, and benzothiazole rings, along with an amide group. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the furan, thiophen, and benzothiazole rings, as well as the amide group. For instance, furan and thiophene rings can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings could contribute to its stability and solubility .

Scientific Research Applications

Antitumor Activity

This compound has shown potential in antitumor applications. The presence of the benzothiazole moiety can be crucial in the development of new therapeutic agents. Studies have indicated that derivatives of benzothiazole exhibit significant activity against various cancer cell lines . The compound’s structure allows for interactions with biological targets that can inhibit tumor growth or induce apoptosis in cancerous cells.

Antimicrobial Properties

Benzothiazole derivatives are known to possess antimicrobial properties. The combination of furan and thiophene rings in the compound’s structure could enhance its efficacy against a range of microbial pathogens. This makes it a candidate for further research into new antibiotics or antiseptics, especially in the face of rising antibiotic resistance .

Anti-inflammatory Potential

The anti-inflammatory potential of benzothiazole derivatives is another area of interest. The compound’s structural features may allow it to interfere with inflammatory pathways, making it a possible candidate for the treatment of chronic inflammatory diseases .

Enzyme Inhibition

Enzyme inhibition is a critical mechanism by which many drugs exert their effects. The unique structure of this compound suggests that it could be a potent inhibitor of certain enzymes, which may be beneficial in the treatment of diseases where enzyme regulation is disrupted .

Antioxidant Effects

Antioxidants play a vital role in protecting the body from oxidative stress. The compound’s molecular framework, particularly the presence of the furan and thiophene rings, might contribute to its antioxidant properties. This could be explored for potential therapeutic applications in diseases associated with oxidative damage .

Neuroprotective Applications

The neuroprotective applications of benzothiazole derivatives are an emerging field of study. The compound could potentially be used to protect neuronal cells from damage or degeneration, which is a key aspect of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include testing its activity against various biological targets and investigating its potential therapeutic applications .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c21-17(18-20-13-5-1-2-7-16(13)24-18)19-11-12(14-6-3-9-22-14)15-8-4-10-23-15/h1-10,12H,11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLBXQMZXXFJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801169053
Record name 2-Benzothiazolecarboxamide, N-[2-(2-furanyl)-2-(2-thienyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2097935-52-7
Record name 2-Benzothiazolecarboxamide, N-[2-(2-furanyl)-2-(2-thienyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097935-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzothiazolecarboxamide, N-[2-(2-furanyl)-2-(2-thienyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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